molecular formula C4H5ClN4 B3291400 4-Chloro-N-methyl-1,3,5-triazin-2-amine CAS No. 872513-02-5

4-Chloro-N-methyl-1,3,5-triazin-2-amine

Cat. No.: B3291400
CAS No.: 872513-02-5
M. Wt: 144.56 g/mol
InChI Key: TUPARYVBPKAGRQ-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with methylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as acetonitrile or dichloromethane. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the methylamine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: N-oxides of the triazine compound.

    Reduction: Reduced triazine derivatives with saturated rings.

Scientific Research Applications

4-Chloro-N-methyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in cancer therapy and as an antiviral agent.

    Industry: Utilized in the production of dyes, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

4-Chloro-N-methyl-1,3,5-triazin-2-amine can be compared with other triazine derivatives such as:

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a coupling agent in peptide synthesis.

    4,6-Dichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes.

    2,4,6-Triamino-1,3,5-triazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.

Properties

IUPAC Name

4-chloro-N-methyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c1-6-4-8-2-7-3(5)9-4/h2H,1H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPARYVBPKAGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2,4-dichlor-[1,3,5]triazine (2.25 g, 15 mmol; WO 2004/072063, Expl. 9) in 20 ml of THF, MeNH2 (15 ml of 2 M solution in THF) is added. After 1 h the mixture is diluted with 15 ml of water and concentrated partially in vacuo. The precipitated title compound can be filtered off, washed with ice-water and dried: ESI-MS: 143 [M−H.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
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Reaction Step One
Name
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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